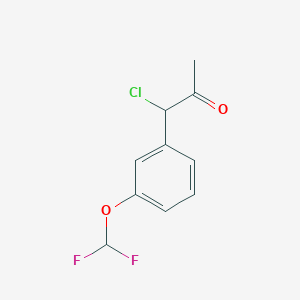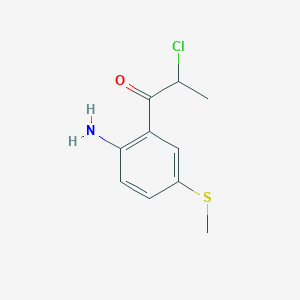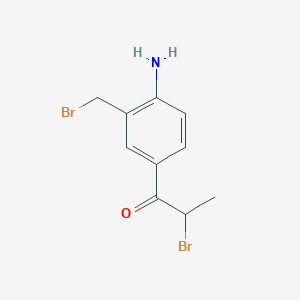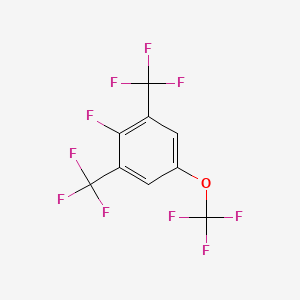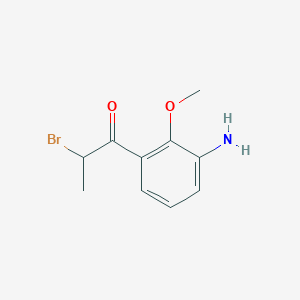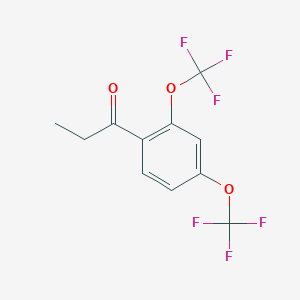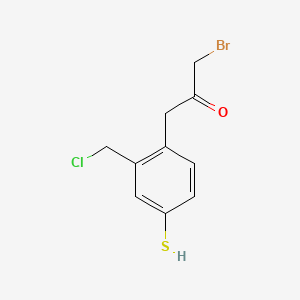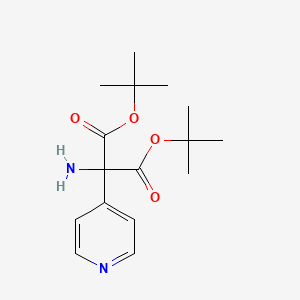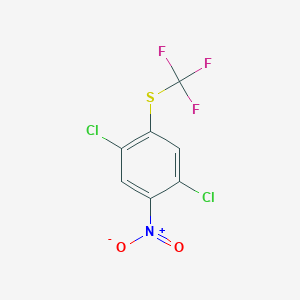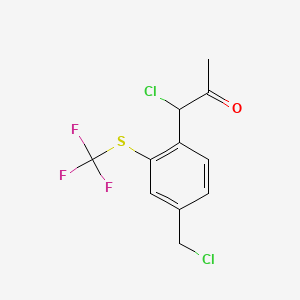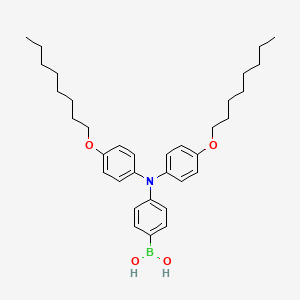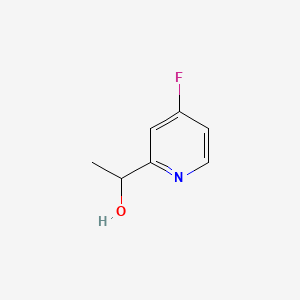
1-(4-Fluoropyridin-2-YL)ethan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluoropyridin-2-YL)ethan-1-OL is a chemical compound with the molecular formula C7H8FNO and a molecular weight of 141.15 g/mol . It is characterized by the presence of a fluoropyridine ring and an ethanol group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoropyridin-2-YL)ethan-1-OL typically involves the reaction of 4-fluoropyridine with an appropriate ethanolic reagent under controlled conditions. One common method involves the reduction of 4-fluoropyridine-2-carbaldehyde using a reducing agent such as sodium borohydride (NaBH4) in ethanol . The reaction is carried out at room temperature, and the product is purified through standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized for high yield and purity, and the product is subjected to rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoropyridin-2-YL)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: 4-Fluoropyridine-2-carboxylic acid.
Reduction: 1-(4-Fluoropyridin-2-YL)ethanamine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Fluoropyridin-2-YL)ethan-1-OL has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Fluoropyridin-2-YL)ethan-1-OL involves its interaction with specific molecular targets and pathways. The fluoropyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the ethanol group can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Fluoropyridin-2-YL)ethan-1-OL: Similar structure but with the fluorine atom at the 3-position.
1-(6-Fluoropyridin-2-YL)ethan-1-OL: Fluorine atom at the 6-position.
1-(4-Chloropyridin-2-YL)ethan-1-OL: Chlorine atom instead of fluorine.
Uniqueness
1-(4-Fluoropyridin-2-YL)ethan-1-OL is unique due to the specific positioning of the fluorine atom on the pyridine ring, which can influence its reactivity and interaction with biological targets. The presence of the ethanol group also provides additional functional versatility in chemical synthesis and biological applications .
Properties
Molecular Formula |
C7H8FNO |
|---|---|
Molecular Weight |
141.14 g/mol |
IUPAC Name |
1-(4-fluoropyridin-2-yl)ethanol |
InChI |
InChI=1S/C7H8FNO/c1-5(10)7-4-6(8)2-3-9-7/h2-5,10H,1H3 |
InChI Key |
FPICJVDLAGRDQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CC(=C1)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


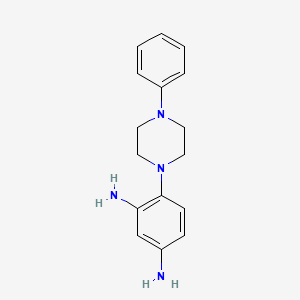
![[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B14048606.png)
